(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
CAS No.: 129952-14-3
Cat. No.: VC6173394
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129952-14-3 |
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Molecular Formula | C13H15NO4 |
Molecular Weight | 249.266 |
IUPAC Name | (4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Standard InChI Key | YUQUPSUDOOOQRB-NSHDSACASA-N |
SMILES | COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
(S)-4-Benzyl-3-(2-methoxyacetyl)oxazolidin-2-one belongs to the oxazolidinone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The compound’s stereocenter at the 4-position (S-configuration) and the 2-methoxyacetyl substituent at the 3-position are critical for its role in chiral induction.
Molecular Formula and Weight
While direct data for this specific compound is limited, its structure can be inferred from analogs :
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Core oxazolidinone: C₃H₅NO₂
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Benzyl group: C₇H₇
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2-Methoxyacetyl group: C₃H₅O₃
Combining these fragments yields an estimated molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 265.27 g/mol.
Key Structural Features:
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Stereochemistry: The S-configuration at the 4-position ensures enantioselectivity in reactions .
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Electron-Withdrawing Groups: The 2-methoxyacetyl group enhances reactivity toward nucleophilic acyl substitutions .
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Aromatic Stabilization: The benzyl group contributes to solubility in organic solvents and stabilizes transition states in catalytic cycles .
Synthetic Methodologies
The synthesis of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one parallels established routes for related oxazolidinones , involving three key steps:
Step 1: Reduction of Amino Acid Precursor
Starting Material: (S)-2-Amino-3-phenylpropanoic acid.
Reaction: Carboxyl group reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 50–60°C .
Outcome: (S)-2-Amino-3-phenylpropanol (Yield: >90% ).
Step 2: Cyclization to Oxazolidinone
Conditions: Microwave-assisted reaction with diethyl carbonate in ethyl acetate at 100°C for 3 hours .
Mechanism: Nucleophilic attack by the alcohol on the carbonate, followed by ring closure.
Product: (S)-4-Benzyl-2-oxazolidinone (Yield: 92% ).
Step 3: Acylation with 2-Methoxyacetyl Chloride
Reagents:
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Acylating Agent: 2-Methoxyacetyl chloride (1.2 equiv).
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Base: Sodium hydride (NaH) in THF at −10°C .
Reaction: Enolate formation followed by acyl transfer.
Product: (S)-4-Benzyl-3-(2-methoxyacetyl)oxazolidin-2-one (Yield: 89–95% ).
Optimization Insights:
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Microwave Synthesis: Reduces reaction time from 8 hours to 3 hours compared to conventional heating .
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Solvent Choice: THF or dimethyl sulfoxide (DMSO) improves acyl chloride solubility .
Physicochemical Properties
While experimental data for the target compound is sparse, extrapolations from analogs suggest:
Applications in Pharmaceutical Synthesis
Asymmetric Aldol Reactions
The compound serves as a chiral auxiliary in aldol reactions, enabling stereoselective formation of carbon-carbon bonds. For example:
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Case Study: Synthesis of β-hydroxy ketones with >95% enantiomeric excess (ee) using titanium tetrachloride as a Lewis acid .
Antibiotic Precursors
Oxazolidinones are pivotal in synthesizing antibiotics like linezolid. The 2-methoxyacetyl group in the target compound may enhance bacterial membrane penetration .
Kinase Inhibitors
Recent studies highlight its utility in constructing pyrrolidine-based kinase inhibitors, where the benzyl group aids in hydrophobic pocket binding .
Future Research Directions
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Green Chemistry: Exploring biocatalytic acylation to replace sodium hydride .
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Computational Modeling: Density functional theory (DFT) studies to optimize transition states in asymmetric reactions .
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Extended Applications: Investigating use in polymer-supported catalysts for continuous flow synthesis .
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